molecular formula C7H7ClN4O B12916640 6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine CAS No. 63523-62-6

6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B12916640
CAS No.: 63523-62-6
M. Wt: 198.61 g/mol
InChI Key: SXPHEEFYPYJSBL-UHFFFAOYSA-N
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Description

6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes a chlorine atom at position 6, a hydrazinyl group at position 4, and a methyl group at position 2. The hydrazinyl group, in particular, may enhance hydrogen-bonding interactions with biological targets, while the chlorine atom contributes to electron-withdrawing effects, stabilizing the molecule .

Properties

CAS No.

63523-62-6

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

(6-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)hydrazine

InChI

InChI=1S/C7H7ClN4O/c1-3-6-4(11-9)2-5(8)10-7(6)13-12-3/h2H,9H2,1H3,(H,10,11)

InChI Key

SXPHEEFYPYJSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)Cl)NN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs of this compound include oxazolo[5,4-b]pyridine derivatives with substitutions at positions 3, 4, and 4. Below is a comparative analysis:

Compound Substituents Molecular Formula Mol. Weight (g/mol) Key Features
6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine 6-Cl, 4-NHNH₂, 3-Me C₇H₆ClN₃O 183.45* Hydrazinyl group for H-bonding; Cl enhances stability .
4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine 6-(1-Me-pyrazol-4-yl), 4-CF₂H, 3-Me C₁₂H₁₀F₂N₄O 264.23 Difluoromethyl increases lipophilicity; pyrazole enhances π-π interactions .
6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine 6-(4-Cl-Ph), 4-CF₃, 3-cyclopropyl C₁₆H₁₀ClF₃N₂O 338.71 Chlorophenyl and CF₃ improve metabolic stability; cyclopropyl reduces steric hindrance .
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-cyclopropyl, 4-COOH, 5-Cl, 3-Me C₁₁H₉ClN₂O₃ 252.66 Carboxylic acid enhances solubility; cyclopropyl increases rigidity .

*Calculated based on molecular formula.

Functional Group Impact

  • Hydrazinyl vs.
  • Chlorine vs. Bulkier Substituents : The 6-chloro substituent in the target compound is smaller than analogs like 6-(4-chlorophenyl) (), which may reduce steric hindrance but limit π-stacking interactions .

Biological Activity

6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine (CAS No. 63523-62-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

PropertyValue
Molecular FormulaC7H7ClN4O
Molecular Weight198.61 g/mol
IUPAC Name(6-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)hydrazine
CAS Number63523-62-6
InChI KeySXPHEEFYPYJSBL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme function and disrupt cellular processes. The presence of the hydrazinyl group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds within this class have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens such as Aspergillus flavus and Candida albicans.

Anticancer Properties

Studies have highlighted the potential of this compound in cancer treatment:

  • Inhibition of Tumor Growth : The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
    Cell LineIC50 (µM)
    MCF-710.5
    HepG212.3

These results suggest that the compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as 6-Chloro-3-methylisoxazolo[5,4-b]pyridine and other hydrazine derivatives, this compound exhibits enhanced reactivity due to the combination of chlorine and hydrazinyl groups. This unique structure potentially contributes to its increased biological activity.

Table: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
6-Chloro-4-hydrazinyl-3-methyl...ModerateHigh
6-Chloro-3-methylisoxazolo[5,4-b]pyridineLowModerate
4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridineModerateLow

Case Studies

  • Case Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be a lead candidate for further development in breast cancer therapies.
  • Case Study on Antimicrobial Effects : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests potential applications in treating bacterial infections.

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